

# Application Notes and Protocols for NSC23005 Sodium

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## Compound of Interest

Compound Name: NSC23005 sodium

Cat. No.: B609656

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**NSC23005 sodium** is a small molecule inhibitor of p18INK4C (also known as INK4C or cyclin-dependent kinase inhibitor 2C).[1] It has been identified as a potent promoter of hematopoietic stem cell (HSC) expansion, with an effective dose (ED50) of 5.21 nM.[1][2] By selectively inhibiting p18, **NSC23005 sodium** activates cyclin-dependent kinases 4 and 6 (CDK4/6), which promotes the division and expansion of HSCs.[1] This makes it a valuable tool for research in hematology, stem cell biology, and regenerative medicine. Notably, it has been shown to have no effect on the proliferation of leukemia cells.[3]

## Solubility Data

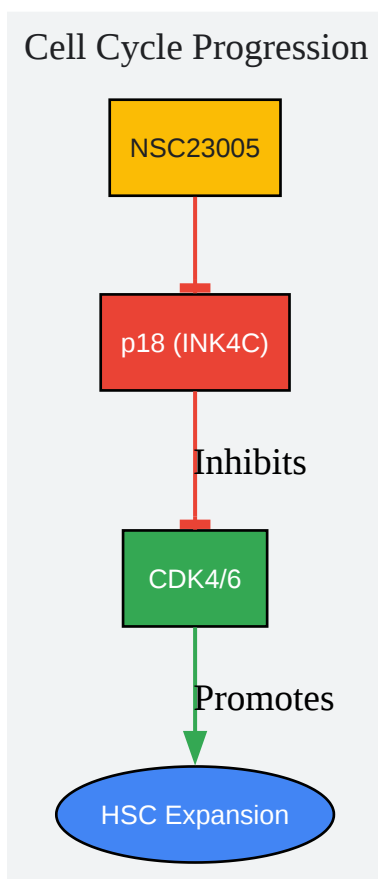
Proper dissolution is critical for the effective application of **NSC23005 sodium** in experimental settings. The following table summarizes its solubility in commonly used laboratory solvents. For insoluble impurities, it is recommended to filter or remove them as they do not affect the product's activity.[2]

Solvent	Concentration (Molar)	Concentration (Mass)	Notes
DMSO	~158.82 mM	45 mg/mL	Sonication is recommended to aid dissolution. <sup>[2]</sup> Some suppliers indicate solubility up to 100 mM. <sup>[3]</sup>
Water	100 mM	~30.53 mg/mL	If using water to prepare a stock solution, it is advised to dilute it to the working concentration and sterilize by filtering through a 0.22 µm filter before use. <sup>[1]</sup>

Note: The molecular weight of **NSC23005 sodium** is 305.33 g/mol .<sup>[3]</sup> Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for precise calculations.

## Signaling Pathway of NSC23005

**NSC23005 sodium** exerts its effect on hematopoietic stem cell expansion by modulating the cell cycle machinery. It acts as an inhibitor of p18INK4C, a member of the INK4 family of CDK inhibitors. In the absence of the inhibitor, p18 binds to CDK4/6, preventing their association with D-type cyclins and thereby arresting the cell cycle. By inhibiting p18, NSC23005 allows for the formation of active Cyclin D-CDK4/6 complexes, which then phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent cell cycle progression.



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**Figure 1.** NSC23005 signaling pathway in HSCs.

## Experimental Protocols

### 4.1. Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of **NSC23005 sodium** for in vitro experiments.

Materials:

- **NSC23005 sodium** powder
- Sterile Dimethyl Sulfoxide (DMSO)
- Sterile deionized water

- Sterile, DNase/RNase-free microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended for DMSO)

#### Procedure:

- Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM).
- Calculate Mass: Using the molecular weight (305.33 g/mol , or batch-specific value), calculate the mass of **NSC23005 sodium** needed.
  - Formula:  $\text{Mass (mg)} = \text{Desired Molarity (mol/L)} * \text{Volume (L)} * \text{Molecular Weight (g/mol)} * 1000 \text{ (mg/g)}$
  - Example for 1 mL of 10 mM stock:  $0.010 \text{ mol/L} * 0.001 \text{ L} * 305.33 \text{ g/mol} * 1000 \text{ mg/g} = 3.053 \text{ mg}$ .
- Dissolution in DMSO (Recommended for high concentrations): a. Aseptically add the calculated amount of **NSC23005 sodium** powder to a sterile vial. b. Add the required volume of sterile DMSO to the vial. c. Vortex thoroughly to dissolve the powder. d. If needed, sonicate the solution to ensure complete dissolution.[\[2\]](#)
- Dissolution in Water: a. Aseptically add the calculated amount of **NSC23005 sodium** powder to a sterile vial. b. Add the required volume of sterile deionized water. c. Vortex thoroughly until the powder is completely dissolved.
- Aliquoting and Storage: a. Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[\[1\]](#) b. Store the aliquots under the recommended conditions:
  - -80°C for up to 6 months.[\[1\]](#)
  - -20°C for up to 1 month.[\[1\]](#) c. Ensure vials are sealed tightly to protect from moisture.[\[1\]](#)

#### 4.2. Protocol for In Vitro Treatment of Hematopoietic Cells

This protocol provides a general guideline for treating hematopoietic cells (e.g., c-Kit enriched bone marrow cells) with **NSC23005 sodium** to assess its effects on expansion or apoptosis.

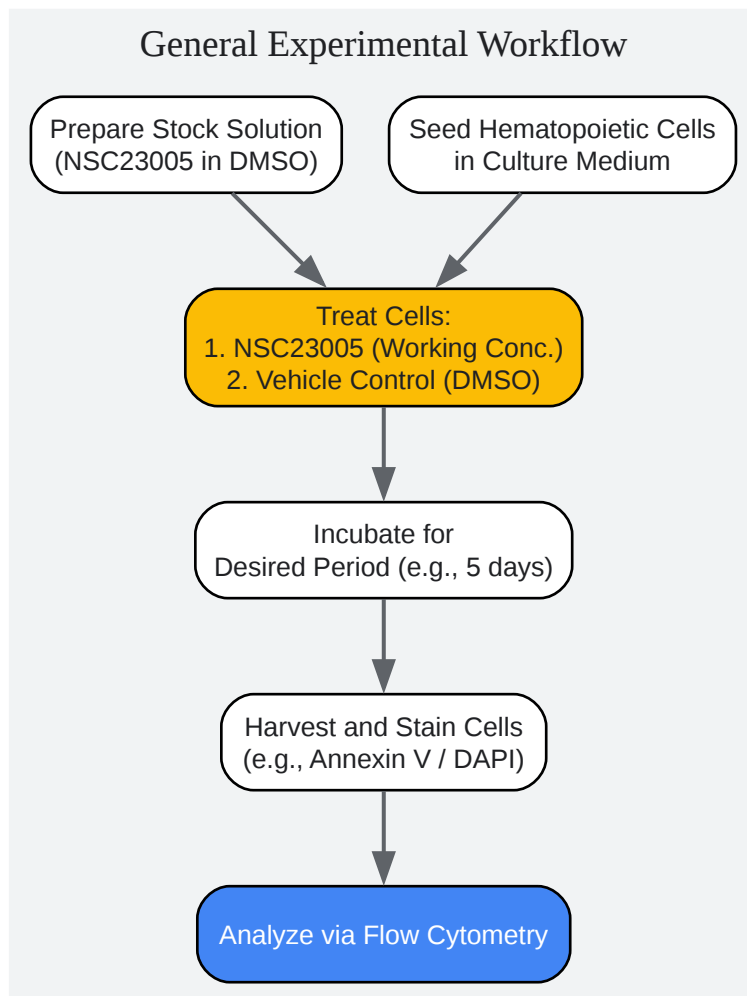
#### Materials:

- Prepared **NSC23005 sodium** stock solution (e.g., 10 mM in DMSO).
- Control vehicle (sterile DMSO).
- Hematopoietic cells (e.g., c-Kit enriched bone marrow cells).
- Appropriate cell culture medium supplemented with cytokines.
- Sterile culture plates or flasks.
- Apoptosis detection kit (e.g., Annexin V-FITC and DAPI).
- Flow cytometer.

#### Procedure:

- Cell Seeding: Plate c-Kit enriched bone marrow cells in a culture dish with the appropriate cytokine combination for HSC culture.
- Preparation of Working Solution: a. Thaw an aliquot of the **NSC23005 sodium** stock solution. b. Dilute the stock solution in the cell culture medium to achieve the final desired treatment concentration. For example, to achieve a 10 nM concentration from a 10 mM stock, perform a 1:1,000,000 dilution (e.g., add 1 µL of stock to 1 L of medium, or perform serial dilutions for smaller volumes). c. Prepare a vehicle control by diluting the same volume of DMSO in a separate volume of medium.
- Cell Treatment: a. Add the NSC23005 working solution to the designated wells/flasks. b. Add the vehicle control solution to the control wells/flasks. c. As a positive control for apoptosis, a separate set of untreated cells can be exposed to ultraviolet (UV) radiation prior to analysis.  
[\[1\]](#)
- Incubation: Culture the cells for the desired period (e.g., 5 days).[\[1\]](#)

- Downstream Analysis (Apoptosis Measurement): a. Harvest the cells from the culture plates. b. Wash the cells with an appropriate buffer (e.g., PBS). c. Stain the cells for apoptosis markers according to the manufacturer's protocol (e.g., using Annexin V and DAPI).[1] d. Analyze the stained cells using a flow cytometer to quantify the levels of apoptosis and cell death.[1]



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**Figure 2.** Workflow for cell treatment and analysis.

## Important Considerations

- Product Purity: Always use high-purity **NSC23005 sodium** ( $\geq 99\%$ ) for reproducible results.[3]

- **Concentration Gradient:** It is advisable to establish a concentration gradient (dose-response curve) tailored to your specific cell type and experimental conditions rather than directly replicating methods from the literature.<sup>[2]</sup>
- **Aseptic Technique:** Maintain sterile conditions throughout the preparation of solutions and cell culture manipulations to prevent contamination.
- **Solvent Effects:** When using DMSO as a solvent, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%). Always include a vehicle control in your experiments.

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## References

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